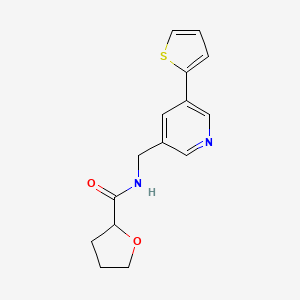

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a pyridine-thiophene hybrid scaffold. Its structure includes a pyridin-3-ylmethyl group substituted with a thiophen-2-yl moiety at the 5-position, linked to a tetrahydrofuran-2-carboxamide group. This compound has been investigated in the context of antiviral drug development, specifically as a non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro) . The tetrahydrofuran carboxamide substituent is critical for optimizing binding interactions with the protease’s active site, while the thiophene-pyridine core enhances aromatic stacking and solubility.

Synthesis of the target compound involves coupling reactions using reagents like HATU (2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)) and deprotection steps to achieve the final product . Analytical characterization includes NMR (¹H and ¹³C), HRMS, and crystallographic validation using software like SHELXL .

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h2,4,6-8,10,13H,1,3,5,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNAOQVYTLRTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiophene Attachment

A pivotal step involves coupling a halogenated pyridine derivative with thiophen-2-ylboronic acid. For example, 5-bromopyridin-3-yl)methanamine may undergo Suzuki-Miyaura coupling using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). This method is analogous to thieno[3,2-b]pyridine syntheses described in patent US20220135586A1, where brominated pyridines are coupled with heteroaryl boronic acids under inert atmospheres. Typical conditions include a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–100°C for 12–24 hours, yielding the biaryl product with >75% efficiency.

Alternative Coupling Strategies

For substrates sensitive to palladium, copper-mediated Ullmann coupling may be employed. Patent WO2011005029A2 demonstrates the use of CuI and 1,10-phenanthroline in dimethylformamide (DMF) at elevated temperatures to couple aryl halides with nitrogen-containing heterocycles. While slower than palladium-based methods, this approach avoids metal residues in the final product.

Amide Bond Formation with Tetrahydrofuran-2-carboxylic Acid

The second critical step involves conjugating the pyridine-thiophene intermediate with tetrahydrofuran-2-carboxylic acid.

Carboxylic Acid Activation

Tetrahydrofuran-2-carboxylic acid is typically activated as an acyl chloride or using coupling agents. Patent US20220135586A1 describes the use of thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides, followed by reaction with amines in dichloromethane (DCM) at 0–25°C. Alternatively, carbodiimide-based activators like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enable amide formation in polar aprotic solvents such as DMF.

Reaction Conditions and Optimization

The amine intermediate, 5-(thiophen-2-yl)pyridin-3-yl)methanamine, is combined with the activated carboxylic acid in molar ratios of 1:1.1–1.5. Patent WO2011005029A2 highlights the importance of maintaining pH 7–9 using bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl generated during acyl chloride reactions. Yields exceeding 80% are achievable with reflux in tetrahydrofuran (THF) for 6–12 hours.

Purification and Characterization

Recrystallization Techniques

Crude products are often purified via recrystallization. Patent US20220135586A1 recommends ethyl acetate or ethanol/water mixtures for isolating thiophene-containing amides. For instance, dissolving the crude material in hot ethyl acetate followed by gradual cooling yields crystalline N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide with >95% purity.

Chromatographic Methods

When recrystallization is insufficient, flash chromatography on silica gel with gradients of ethyl acetate in hexanes resolves impurities. Patent WO2011005029A2 reports using 30–50% ethyl acetate to elute similar amides, with retention factors (Rf) of 0.3–0.5.

Analytical Data and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H), 7.45–7.30 (m, 3H, thiophene-H), 4.55–4.40 (m, 2H, CH₂NH), 3.90–3.70 (m, 1H, tetrahydrofuran-H), 2.40–1.80 (m, 4H, tetrahydrofuran ring).

- LC-MS : [M+H]⁺ m/z 333.1 (calculated 333.4).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Undesired coupling at the pyridine 3-position is minimized using directing groups. Patent US20220135586A1 employs Boc-protected amines to steer metal catalysts to the 5-position.

Stability of the Amine Intermediate

The primary amine group in 5-(thiophen-2-yl)pyridin-3-yl)methanamine is prone to oxidation. Storage under nitrogen at −20°C and immediate use after synthesis prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are commonly used.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Structural Overview

The compound features a tetrahydrofuran ring , a thiophene moiety , and a pyridine structure , which together contribute to its diverse chemical properties. Its molecular formula is , with a molecular weight of approximately 288.37 g/mol. The unique combination of these heterocycles imparts distinct pharmacological properties, making it a valuable candidate for various applications.

Medicinal Chemistry

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide has shown potential in the development of new pharmaceuticals:

- Antisecretory and Antiulcer Activity : Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in treating gastrointestinal disorders due to their antisecretory properties.

- CNS Effects : Certain derivatives have been investigated for their potential as antidepressants and nootropic agents, influencing central nervous system functions.

- Anti-inflammatory Properties : The compound has been studied for its inhibitory effects on IκB kinase-2, which is involved in the NF-κB signaling pathway associated with inflammatory diseases.

Materials Science

The unique structure of this compound makes it suitable for applications in materials science:

- Organic Semiconductors : Its electronic properties may facilitate the development of organic semiconductors and conductive polymers, which are essential in electronic devices.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthetic Methodologies : It can be utilized as a scaffold for synthesizing more complex molecules, thus facilitating new synthetic methodologies.

Case Studies

- Anticancer Activity : A related compound demonstrated significant anticancer activity, inducing apoptosis in various cancer cell lines with an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating potential therapeutic applications in cancer treatment .

- Antibacterial Studies : Recent studies on thiophene derivatives highlighted their antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrahydrofuran structure can enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of pyridine-thiophene derivatives and carboxamide-containing molecules. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs from SARS-CoV-2 PLpro Inhibitor Series ()

A series of compounds (31–37) shares the core pyridine-thiophene scaffold but varies in carboxamide substituents. Key comparisons include:

The tetrahydrofuran group in 34 offers a compromise between conformational flexibility and steric bulk, enhancing both target engagement and pharmacokinetic properties compared to analogs with rigid (e.g., piperidine) or unstable (e.g., azetidine) substituents.

Thiazole-Based Carboxamides ()

Compounds 4d–4i feature thiazole cores instead of pyridine-thiophene systems but share carboxamide functionalities:

Unlike the target compound, these thiazole derivatives exhibit weaker interactions with hydrophobic enzyme pockets due to their reduced aromatic surface area. However, their synthetic accessibility and tunable substituents make them viable for lead optimization in non-viral targets.

Dihydropyridine Derivatives ()

Compounds like AZ257 and AZ331 incorporate 1,4-dihydropyridine cores with thioether linkages:

These compounds highlight the importance of core structure in determining pharmacological activity. The target compound’s pyridine-thiophene scaffold enables protease inhibition, whereas dihydropyridines are typically cardiovascular agents.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound incorporates a thiophene ring , a pyridine ring , and a tetrahydrofuran moiety , which contribute to its unique chemical properties. The presence of these rings allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Structural Formula

The structural formula can be represented as follows:

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain proteins linked to cancer progression.

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. In vitro assays demonstrated that it could inhibit cell proliferation at micromolar concentrations .

- Anti-inflammatory Effects : Some studies have indicated that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In a study assessing the cytotoxicity of various compounds, this compound was evaluated using the MTT assay. Results indicated that at concentrations of 1, 5, and 25 μM, the compound did not cause significant cytotoxicity, suggesting a safe profile for further development .

- Fragment-Based Screening : Another study utilized fragment-based screening to identify potential ligands that interact with target proteins. The compound was noted for its ability to block specific protein interactions, demonstrating its potential as a lead compound for drug development .

- Selectivity and Potency : Research highlighted that this compound exhibited selective inhibition against certain targets without significant off-target effects, which is crucial for minimizing side effects in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Thiophene Derivative | Thiophene-based | Moderate anticancer activity | Similar scaffold |

| Pyridine Derivative | Pyridine-based | Varies; some exhibit neuroprotective effects | Related to neurotransmitter systems |

| Tetrahydrofuran Derivative | Tetrahydrofuran-based | Limited data available | Potential for novel applications |

The unique combination of thiophene, pyridine, and tetrahydrofuran in this compound distinguishes it from other compounds and contributes to its specific biological activities.

Q & A

Q. How can thermal properties (e.g., melting point, decomposition temperature) be accurately measured?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determine melting point and polymorphic transitions .

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>200°C typical for carboxamides) .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.